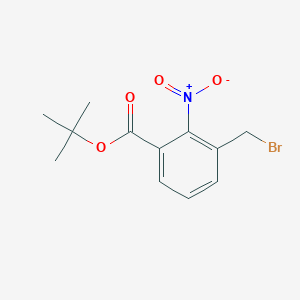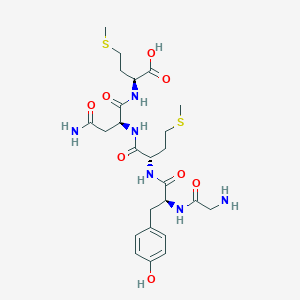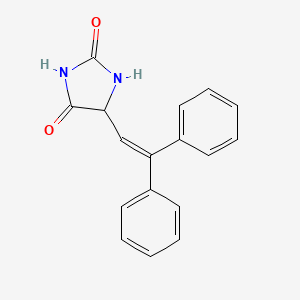
(3R)-3-acetamido-3-methyltridecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-acetamido-3-methyltridecanoic acid is a chiral amino acid derivative with a unique structure that includes an acetamido group and a methyl group attached to the third carbon of a tridecanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-acetamido-3-methyltridecanoic acid typically involves the regio- and stereoselective hydrobromolysis of corresponding trans-β-phenyl glycidate enantiomers. This is followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and oxazolidinone ring opening .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of chiral catalysts and optimized reaction conditions, would likely be applied to achieve efficient production.
化学反応の分析
Types of Reactions
(3R)-3-acetamido-3-methyltridecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the acetamido group to other functional groups.
Reduction: Reduction reactions can be used to modify the acetamido group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
(3R)-3-acetamido-3-methyltridecanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (3R)-3-acetamido-3-methyltridecanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the methyl group may influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds include other chiral amino acid derivatives, such as (2S,3R)-3-amino-2-hydroxydecanoic acid and (2R,3S)-phenylisoserine esters .
Uniqueness
What sets (3R)-3-acetamido-3-methyltridecanoic acid apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
648908-36-5 |
|---|---|
分子式 |
C16H31NO3 |
分子量 |
285.42 g/mol |
IUPAC名 |
(3R)-3-acetamido-3-methyltridecanoic acid |
InChI |
InChI=1S/C16H31NO3/c1-4-5-6-7-8-9-10-11-12-16(3,13-15(19)20)17-14(2)18/h4-13H2,1-3H3,(H,17,18)(H,19,20)/t16-/m1/s1 |
InChIキー |
GYHVYWRQDKQVHR-MRXNPFEDSA-N |
異性体SMILES |
CCCCCCCCCC[C@](C)(CC(=O)O)NC(=O)C |
正規SMILES |
CCCCCCCCCCC(C)(CC(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid](/img/structure/B15171004.png)


![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)

![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)


![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)


